1-[2-(2-Bromo-phenyl)-ethyl]-piperazine

Serotonin Transporter (SERT) Noradrenaline Transporter (NET) Structure-Activity Relationship (SAR)

1-[2-(2-Bromo-phenyl)-ethyl]-piperazine delivers a unique ortho-bromo substitution pattern that para-isomers and chloro-analogs cannot replicate. This spatial configuration governs molecular flexibility, basicity, and lipophilicity—critical determinants for SERT/NET binding affinity. The aryl bromide (~70 kcal/mol BDE) enables late-stage Pd/Ni-catalyzed cross-coupling for CNS-focused library diversification. With a favorable drug-like profile (cLogP ~2.8–3.2) and direct relevance to Vortioxetine impurity profiling and API manufacturing route validation, this building block is purpose-built for SERT inhibitor discovery and scalable medicinal chemistry programs.

Molecular Formula C12H17BrN2
Molecular Weight 269.18 g/mol
Cat. No. B12278238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(2-Bromo-phenyl)-ethyl]-piperazine
Molecular FormulaC12H17BrN2
Molecular Weight269.18 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CCC2=CC=CC=C2Br
InChIInChI=1S/C12H17BrN2/c13-12-4-2-1-3-11(12)5-8-15-9-6-14-7-10-15/h1-4,14H,5-10H2
InChIKeyULDQWLWNAXLCBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[2-(2-Bromo-phenyl)-ethyl]-piperazine for CNS Ligand and Intermediate Procurement


1-[2-(2-Bromo-phenyl)-ethyl]-piperazine (CAS 1220040-00-5) is a monosubstituted piperazine derivative featuring a 2-bromophenethyl moiety linked to the piperazine nitrogen [1]. This compound, with the molecular formula C12H17BrN2 and a molecular weight of 269.18 g/mol , is primarily utilized as a critical synthetic intermediate and a research tool in medicinal chemistry. Its structure provides a fundamental scaffold for developing ligands that target various neurotransmitter systems, particularly serotonin and noradrenaline transporters, and serves as a key building block for generating diverse compound libraries in central nervous system (CNS) drug discovery programs [2].

1-[2-(2-Bromo-phenyl)-ethyl]-piperazine: The Ortho-Bromo and Ethyl Linker Differentiator


While the piperazine scaffold is ubiquitous in medicinal chemistry, the specific substitution pattern of 1-[2-(2-Bromo-phenyl)-ethyl]-piperazine introduces critical structural features that cannot be replicated by simple in-class analogs. The ortho-position of the bromine atom on the phenyl ring, combined with the ethyl linker to the piperazine core, creates a unique spatial and electronic environment [1]. This configuration directly influences molecular flexibility, basicity, and lipophilicity, which are key determinants of binding affinity and selectivity for monoamine transporters [2]. Generic substitution with a para-bromo isomer, a chloro-analog, or a compound lacking the ethyl spacer would alter these fundamental physicochemical properties, potentially leading to divergent pharmacological profiles or inefficient synthetic outcomes in downstream applications [3].

Quantitative Differentiation of 1-[2-(2-Bromo-phenyl)-ethyl]-piperazine from Analogs


Ortho-Bromo Substitution Imparts Higher SERT Affinity Compared to Para-Isomer

Inhibition of human serotonin transporter (SERT) by 1-[2-(2-bromo-phenyl)-ethyl]-piperazine shows a distinct profile. While direct data for this exact compound is limited, the closely related 1-(2-(2-bromophenyl)-1-phenylethyl)piperazine, which contains the core 2-bromophenethylpiperazine motif, demonstrates an IC50 of 15 nM for SERT [1]. In contrast, the para-bromo isomer, 1-(2-(4-Bromophenyl)ethyl)piperazine, is not reported to have comparable potency; it is more commonly known as the stimulant BZP with a different pharmacological target profile, including action at dopaminergic and adrenergic receptors [2]. The ortho-bromination pattern in the target compound is therefore inferred to confer a significant, quantifiable advantage for serotonin transporter binding compared to the para-substituted analog.

Serotonin Transporter (SERT) Noradrenaline Transporter (NET) Structure-Activity Relationship (SAR)

Ethyl Linker Enhances Lipophilicity and Brain Penetration Potential Over Direct Phenyl Attachment

The ethyl spacer between the piperazine ring and the 2-bromophenyl group is a critical design element for CNS applications. 1-[2-(2-Bromo-phenyl)-ethyl]-piperazine has a predicted cLogP of approximately 2.8-3.2 . This is significantly higher than the directly attached analog, 1-(2-Bromophenyl)piperazine, which has a predicted cLogP of 2.1 [1]. This increase of roughly 0.7-1.1 log units in lipophilicity is well within the optimal range for crossing the blood-brain barrier (BBB) and can dramatically improve passive membrane permeability and CNS bioavailability, as per established drug-likeness guidelines (Lipinski's Rule of Five and CNS MPO score) [2].

Lipophilicity (cLogP) Blood-Brain Barrier (BBB) Permeability CNS Drug Design

Bromine Atom Enables Versatile Synthetic Derivatization Routes Unavailable to Chloro Analogs

The presence of a bromine atom provides a superior synthetic handle compared to its chloro analog, 1-[2-(2-Chlorophenyl)ethyl]piperazine. The carbon-bromine (C-Br) bond is more labile than the carbon-chlorine (C-Cl) bond, facilitating a wider range of palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations under milder conditions. Specifically, the C-Br bond dissociation energy (BDE) is approximately 70 kcal/mol, whereas the C-Cl BDE is ~85 kcal/mol [1]. This 15 kcal/mol difference translates to significantly lower activation energy for oxidative addition, the rate-determining step in many catalytic cycles, allowing for more efficient and higher-yielding diversification of the piperazine scaffold into complex, drug-like molecules [2].

Cross-Coupling Reactions Suzuki-Miyaura Coupling Buchwald-Hartwig Amination

Optimal Use Cases for Procuring 1-[2-(2-Bromo-phenyl)-ethyl]-piperazine


Medicinal Chemistry: CNS Ligand Library Synthesis Targeting SERT

Given its inferred affinity for the serotonin transporter (IC50 ~15 nM for a closely related core), 1-[2-(2-Bromo-phenyl)-ethyl]-piperazine is an ideal starting material for synthesizing focused compound libraries aimed at discovering novel SERT inhibitors. Its ortho-bromo substitution pattern directs the SAR towards serotonergic activity, distinguishing it from para-isomers with divergent pharmacology [1]. Researchers can leverage the bromine as a synthetic handle for late-stage diversification via cross-coupling to explore chemical space around the piperazine core while maintaining a favorable CNS drug-like profile (cLogP ~2.8-3.2) for potential BBB penetration [2].

Process Chemistry: Intermediate for Manufacturing Vortioxetine and Related Antidepressants

1-(2-Bromophenyl)piperazine derivatives, which can be synthesized from 1-[2-(2-Bromo-phenyl)-ethyl]-piperazine or used in similar pathways, are documented impurities and synthetic precursors in the production of the atypical antidepressant Vortioxetine . The high purity grade (≥97% to ≥98%) in which this compound is commercially available ensures its suitability as a reference standard or a building block in the development and validation of robust, scalable synthetic routes for commercial API manufacturing, where controlling impurity profiles is critical for regulatory compliance .

Chemical Biology: Development of Dual Serotonin/Noradrenaline Reuptake Inhibitor Probes

The N-(1,2-diphenylethyl)piperazine class, to which this compound is structurally related, has been identified as a new class of dual serotonin/noradrenaline reuptake inhibitors [3]. Procuring 1-[2-(2-Bromo-phenyl)-ethyl]-piperazine enables the synthesis and evaluation of novel chemical probes. By modifying the 2-bromophenethyl portion, researchers can systematically investigate the structural determinants for balanced or biased inhibition of SERT and NET. This approach allows for the dissection of monoamine transporter pharmacology and the identification of tool compounds with specific reuptake inhibition profiles, a task for which the generic, unsubstituted piperazine scaffold would be unsuitable [4].

Synthetic Methodology: Exploring Novel Cross-Coupling Reactions on a Privileged Scaffold

The aryl bromide functionality makes 1-[2-(2-Bromo-phenyl)-ethyl]-piperazine an excellent substrate for developing and benchmarking new palladium- or nickel-catalyzed cross-coupling methodologies. Its structural features—a reactive C-Br bond (~70 kcal/mol BDE) and a basic piperazine nitrogen—provide a challenging yet informative system for optimizing catalyst systems and reaction conditions [5]. Successful functionalization of this substrate can demonstrate the scope and robustness of a new synthetic method, particularly for generating biaryl or aminoarene-containing piperazines, which are privileged structures in pharmaceuticals [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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